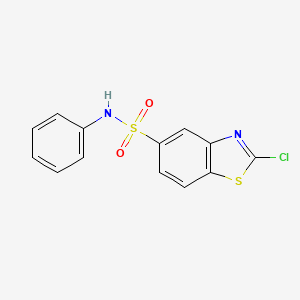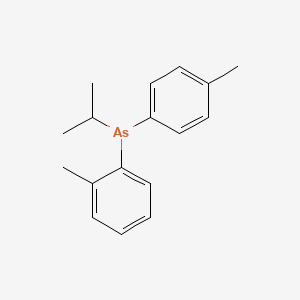
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane is an organoarsenic compound characterized by the presence of two methylphenyl groups and a propan-2-yl group attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane typically involves the reaction of appropriate aryl halides with arsenic trichloride in the presence of a reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4) as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is carried out in anhydrous conditions to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other reduced arsenic species.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Arsenic oxides and substituted aryl compounds.
Reduction: Elemental arsenic and reduced aryl compounds.
Substitution: Brominated or nitrated aryl derivatives.
Applications De Recherche Scientifique
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in the thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)phosphane: Similar structure but with phosphorus instead of arsenic.
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)stibane: Similar structure but with antimony instead of arsenic.
Uniqueness
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus and antimony analogs. The arsenic atom’s ability to form strong covalent bonds with sulfur and other elements makes it particularly useful in applications requiring specific reactivity and binding characteristics.
Propriétés
Numéro CAS |
62830-11-9 |
|---|---|
Formule moléculaire |
C17H21As |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
(2-methylphenyl)-(4-methylphenyl)-propan-2-ylarsane |
InChI |
InChI=1S/C17H21As/c1-13(2)18(16-11-9-14(3)10-12-16)17-8-6-5-7-15(17)4/h5-13H,1-4H3 |
Clé InChI |
GVYXYAPGPPYFTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[As](C2=CC=CC=C2C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


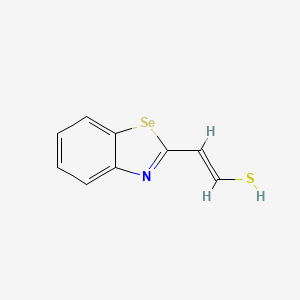
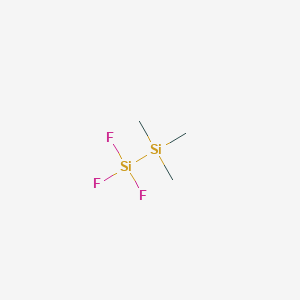
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
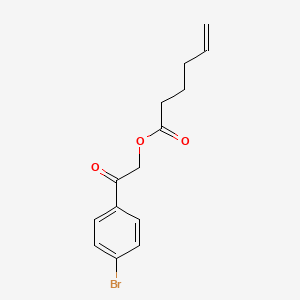
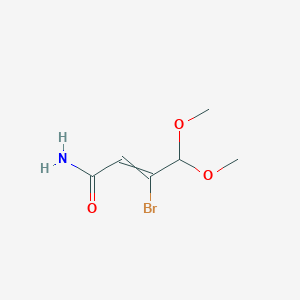
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
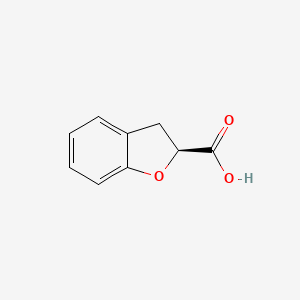
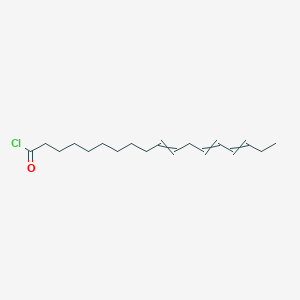
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
